1-Methyl-3-(4-methylphenyl)-5-phenyl-4-propoxy-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-(4-methylphenyl)-5-phenyl-4-propoxy-1H-pyrazole is an organic compound with a complex structure that includes a pyrazole ring substituted with methyl, phenyl, and propoxy groups
Preparation Methods
The synthesis of 1-Methyl-3-(4-methylphenyl)-5-phenyl-4-propoxy-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Substitution reactions:
Industrial production: Large-scale production may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity.
Chemical Reactions Analysis
1-Methyl-3-(4-methylphenyl)-5-phenyl-4-propoxy-1H-pyrazole undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions: Typical reagents include halogens for halogenation, acids for protonation, and bases for deprotonation. Reaction conditions such as temperature, solvent, and catalyst play a crucial role in determining the outcome of these reactions.
Scientific Research Applications
1-Methyl-3-(4-methylphenyl)-5-phenyl-4-propoxy-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(4-methylphenyl)-5-phenyl-4-propoxy-1H-pyrazole involves its interaction with specific molecular targets and pathways:
Molecular targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways involved: It can influence various biochemical pathways, resulting in changes in cellular processes such as signal transduction, gene expression, and metabolism.
Comparison with Similar Compounds
1-Methyl-3-(4-methylphenyl)-5-phenyl-4-propoxy-1H-pyrazole can be compared with other similar compounds to highlight its uniqueness:
Similar compounds: Examples include other pyrazole derivatives with different substituents, such as 1-Methyl-3-(4-methylphenyl)-5-phenyl-4-ethoxy-1H-pyrazole and 1-Methyl-3-(4-methylphenyl)-5-phenyl-4-butoxy-1H-pyrazole.
Properties
CAS No. |
60627-73-8 |
---|---|
Molecular Formula |
C20H22N2O |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
1-methyl-3-(4-methylphenyl)-5-phenyl-4-propoxypyrazole |
InChI |
InChI=1S/C20H22N2O/c1-4-14-23-20-18(16-12-10-15(2)11-13-16)21-22(3)19(20)17-8-6-5-7-9-17/h5-13H,4,14H2,1-3H3 |
InChI Key |
XSDFHZUIRVOYIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(N(N=C1C2=CC=C(C=C2)C)C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.